molecular formula C18H19N3O5 B11804049 6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate

6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate

Cat. No.: B11804049
M. Wt: 357.4 g/mol
InChI Key: GQNOJAMYUBZHAC-UHFFFAOYSA-N
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Description

6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate is a complex heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes benzyl, ethyl, and hydroxy groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials, such as benzylamine, ethyl acetoacetate, and a suitable pyrimidine derivative. The reaction conditions often involve refluxing in a suitable solvent like ethanol or methanol, with the addition of catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and enhances the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell cycle regulation, leading to the suppression of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both benzyl and ethyl groups, along with the hydroxy functionality, makes 6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate unique. These groups contribute to its distinct reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

6-O-benzyl 4-O-ethyl 2-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate

InChI

InChI=1S/C18H19N3O5/c1-2-25-16(22)15-13-10-21(9-8-14(13)19-17(23)20-15)18(24)26-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,19,20,23)

InChI Key

GQNOJAMYUBZHAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=O)NC2=C1CN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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